molecular formula C14H10FN3O4 B2704932 N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941895-63-2

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2704932
CAS No.: 941895-63-2
M. Wt: 303.249
InChI Key: SCCCMZOLZIOEQX-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 4-fluoroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-fluoroaniline and 3-aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: 4-fluoroaniline, 3-nitrobenzoic acid, and oxalic acid derivatives.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in binding to these targets, often through hydrogen bonding and electrostatic interactions. The oxalamide linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-N2-(3-nitrophenyl)oxalamide
  • N1-(4-bromophenyl)-N2-(3-nitrophenyl)oxalamide
  • N1-(4-methylphenyl)-N2-(3-nitrophenyl)oxalamide

Uniqueness

N1-(4-fluorophenyl)-N2-(3-nitrophenyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O4/c15-9-4-6-10(7-5-9)16-13(19)14(20)17-11-2-1-3-12(8-11)18(21)22/h1-8H,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCMZOLZIOEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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